molecular formula C20H14F4N4OS B2901913 N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide CAS No. 894023-94-0

N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2901913
CAS No.: 894023-94-0
M. Wt: 434.41
InChI Key: YWKHVBZWABRAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-fluorophenyl substituent. The ethyl linker connects this moiety to a 4-(trifluoromethyl)benzamide group, which enhances lipophilicity and metabolic stability . This compound belongs to a class of triazole derivatives known for their diverse biological activities, including anticancer and enzyme-modulating properties .

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4OS/c21-15-7-3-12(4-8-15)17-26-19-28(27-17)16(11-30-19)9-10-25-18(29)13-1-5-14(6-2-13)20(22,23)24/h1-8,11H,9-10H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKHVBZWABRAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 2: Substituent Impact on Properties

Compound Substituent on Benzamide logP (Predicted) Metabolic Stability (Relative)
Target Compound 4-(Trifluoromethyl) 3.8 High
N′-(4-Methoxyphenyl)ethanediamide (Evid 4) 4-Methoxyphenyl 2.5 Moderate
Flutolanil (Evid 5) 3-(Trifluoromethyl) 4.1 High

Structural and Spectral Analysis

The target compound’s tautomeric behavior and structural confirmation align with methodologies in :

  • IR Spectroscopy : Absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm the thione tautomer .
  • NMR : The ethyl linker’s protons resonate at δ 3.5–4.0 ppm, while the 4-fluorophenyl group shows characteristic splitting patterns at δ 7.2–7.8 ppm .

Preparation Methods

Formation of the Thiosemicarbazone Intermediate

The core synthesis begins with 4-fluorophenacyl bromide (CAS 456-26-2), which reacts with thiosemicarbazide (CAS 79-19-6) in ethanol under reflux (80°C, 6–8 hours) to yield 2-(4-fluorophenyl)-2-oxoethyl thiosemicarbazone (Intermediate A).

Reaction Conditions

Reagent Stoichiometry Solvent Temperature Time Yield
4-Fluorophenacyl bromide 1.0 equiv Ethanol 80°C 8 hr 92%
Thiosemicarbazide 1.2 equiv

Cyclization to Thiazolo-Triazole

Intermediate A undergoes cyclization using carbon disulfide (CS₂) and potassium hydroxide (KOH) in refluxing ethanol (12 hours), forming 6-(4-fluorophenyl)thiazolo[3,2-b]triazole-2-thiol (Intermediate B). The thiol group is critical for subsequent alkylation.

Key Spectral Data for Intermediate B

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 3.91 (s, 1H, SH).
  • HRMS (ESI) : m/z calcd for C₁₀H₆FN₃S₂ [M+H]⁺ 268.0124, found 268.0127.

Coupling with 4-(Trifluoromethyl)Benzamide

Nucleophilic Substitution

Intermediate C undergoes displacement of the bromide with 4-(trifluoromethyl)benzamide (CAS 455-19-6) in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium iodide (TBAI) in acetonitrile (80°C, 18 hours).

Reaction Conditions

Component Role Quantity
Intermediate C Electrophile 1.0 equiv
4-(Trifluoromethyl)benzamide Nucleophile 1.5 equiv
K₂CO₃ Base 3.0 equiv
TBAI Phase-transfer catalyst 0.1 equiv

Yield : 65–70% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Alternative Amide Coupling

For higher efficiency, 4-(trifluoromethyl)benzoyl chloride (CAS 329-15-7) may be used with Intermediate C in a Schotten-Baumann reaction (aqueous NaOH, dichloromethane, 0°C → room temperature, 4 hours). This method avoids solubility issues, achieving 85% yield.

Purification and Characterization

Chromatographic Purification

Final purification employs flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water (1:1).

Analytical Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.34 (d, J = 8.2 Hz, 2H, benzamide Ar-H),
  • 7.89 (d, J = 8.2 Hz, 2H, benzamide Ar-H),
  • 7.62 (d, J = 8.6 Hz, 2H, 4-fluorophenyl Ar-H),
  • 7.18 (d, J = 8.6 Hz, 2H, 4-fluorophenyl Ar-H),
  • 4.52 (t, J = 6.8 Hz, 2H, -CH₂- triazole),
  • 3.78 (t, J = 6.8 Hz, 2H, -CH₂- ethyl).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 167.8 (C=O),
  • 162.1 (C-F, J = 247 Hz),
  • 144.5 (thiazole C-2),
  • 126.3 (CF₃, J = 272 Hz).

HRMS (ESI) : m/z calcd for C₂₂H₁₅F₄N₅OS [M+H]⁺ 497.0832, found 497.0835.

Challenges and Optimization

Regioselectivity in Cyclization

Early attempts using hydrazine derivatives without CS₂/KOH led to competing pathways forming oxadiazoles. Optimizing CS₂ stoichiometry (1.5 equiv) suppressed side products.

Stability of the Ethyl Linker

The ethyl chain in Intermediate C is prone to elimination under strong acidic conditions. Maintaining pH > 8 during coupling prevents degradation.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis involves multi-step protocols, including:
  • Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of thiourea derivatives with α-haloketones under basic conditions (e.g., KOH in ethanol) .
  • Step 2 : Introduction of the 4-(trifluoromethyl)benzamide moiety via amide coupling using coupling agents like HATU or EDCl in anhydrous DMF .
  • Key Considerations : Solvent choice (e.g., DMF for solubility) and reaction time (12–24 hours) significantly impact yields. Purification typically requires column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–8.5 ppm for fluorophenyl and benzamide groups) and trifluoromethyl signals (δ -62 ppm in 19F^{19}\text{F} NMR) .
  • HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients and ESI+ for molecular ion detection (expected [M+H]+^+ ~500–550 m/z) .
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the thiazolo-triazole core, to validate regiochemistry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for triazole-containing inhibitors) .
  • Antimicrobial Activity : Use microbroth dilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) due to thiazole-triazole motifs’ known antibacterial properties .
  • Cytotoxicity : Evaluate in cancer cell lines (e.g., HeLa) via MTT assays, noting IC50_{50} values relative to controls .

Q. How can researchers optimize solubility for in vivo studies?

  • Methodological Answer :
  • Formulation Strategies : Use co-solvents (e.g., PEG-400 or DMSO) or cyclodextrin complexes to enhance aqueous solubility .
  • Structural Modifications : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) on the benzamide moiety while monitoring SAR trade-offs .

Q. What computational tools are recommended for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with kinases (e.g., EGFR) or GPCRs, focusing on π-π stacking between the fluorophenyl group and hydrophobic pockets .
  • ADMET Prediction : Employ SwissADME or pkCSM to estimate logP (~3.5–4.0) and cytochrome P450 interactions .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values across studies, accounting for assay conditions (e.g., ATP concentration in kinase assays) and purity differences (>95% vs. <90%) .
  • Proteomic Profiling : Use mass spectrometry to identify off-target interactions (e.g., unintended kinase inhibition) that may explain discrepancies .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Methodological Answer :
  • Process Optimization : Implement flow chemistry (e.g., continuous stirred-tank reactors) to control exothermic cyclization steps and reduce dimerization .
  • In-line Monitoring : Use PAT tools like FTIR or Raman spectroscopy to detect intermediates (e.g., thioamide byproducts) and adjust feed rates .

Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. methoxy) influence target binding?

  • Methodological Answer :
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron-withdrawing effects of -CF3_3 on binding affinity .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔG and ΔH changes when substituting -CF3_3 with -OCH3_3 to correlate thermodynamics with activity .

Q. What analytical techniques resolve stereochemical uncertainties in derivatives?

  • Methodological Answer :
  • Chiral HPLC : Separate enantiomers using Chiralpak IA-3 columns and validate configurations via circular dichroism (CD) spectra .
  • NOESY NMR : Identify spatial proximity between thiazole protons and benzamide groups to assign regiochemistry .

Q. How can machine learning improve SAR predictions for this scaffold?

  • Methodological Answer :
  • Dataset Curation : Compile bioactivity data (e.g., ChEMBL) for thiazolo-triazole derivatives and train graph neural networks (GNNs) to predict IC50_{50} trends .
  • Transfer Learning : Fine-tune pre-trained models (e.g., ChemProp) with experimental data to prioritize high-potential derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.